N-Desalkylquazepam: A Technical Guide for Researchers
N-Desalkylquazepam: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-Desalkylquazepam, a novel designer benzodiazepine. The information presented herein is intended to support research and development activities.
Chemical Identity and Properties
N-Desalkylquazepam, also known as N-Desmethylquazepam, is chemically identified by the IUPAC name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepine-2-thione [1][3][4]. It is classified as a precursor in the synthesis of triazolobenzodiazepines[5][6].
The key chemical and physical properties of N-Desalkylquazepam are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1645-32-5 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₀ClFN₂S | [1][2][4] |
| Molecular Weight | 304.8 g/mol | [2][4] |
| Exact Mass | 304.0240 u | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][3] |
| Synonyms | N-Desmethylquazepam, Desalkylquazepam | [1][2][5] |
Synthesis
N-Desalkylquazepam can be synthesized from its corresponding benzodiazepine-2-one precursor. A general method involves the thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one using a thionating agent such as phosphorus pentasulfide.
Experimental Protocol: Putative Synthesis of N-Desalkylquazepam
Disclaimer: The following is a putative protocol based on general chemical principles for the synthesis of similar compounds. It should be adapted and optimized under appropriate laboratory conditions.
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Reaction Setup: In a round-bottom flask, dissolve 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one in a suitable anhydrous solvent (e.g., pyridine or toluene).
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Thionation: Add phosphorus pentasulfide (P₄S₁₀) to the solution in a stoichiometric amount. The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.
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Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield N-Desalkylquazepam.
Pharmacology and Mechanism of Action
As of late 2024, there is no specific pharmacological data available for N-Desalkylquazepam.[2][7] However, based on its structural similarity to other benzodiazepines, it is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[2][7]
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding does not directly open the channel but enhances the effect of GABA by increasing the frequency of channel opening. This potentiation of GABAergic inhibition is responsible for the characteristic sedative, anxiolytic, and anticonvulsant effects of this class of drugs.
Metabolism
There are no specific studies on the metabolism of N-Desalkylquazepam. However, the metabolism of its parent compound, quazepam, has been investigated and can serve as a predictive model. The primary metabolic pathways for quazepam involve oxidation, N-dealkylation, and hydroxylation, followed by glucuronide conjugation.
Based on the metabolism of quazepam, a putative metabolic pathway for N-Desalkylquazepam would likely involve:
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Hydroxylation: Introduction of a hydroxyl group onto the diazepine ring.
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Glucuronidation: Conjugation of the hydroxylated metabolite with glucuronic acid to form a more water-soluble compound for excretion.
Analytical Methods
The identification and quantification of N-Desalkylquazepam in biological and non-biological matrices are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2]
Sample Preparation
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For GC-MS: An acid/base extraction is typically performed to isolate the compound from the matrix.[2]
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For LC-QTOF-MS: A simple dilution of the sample in the mobile phase is often sufficient.[2]
Experimental Protocols
The following are generalized protocols for the analysis of benzodiazepines and should be specifically validated for N-Desalkylquazepam.
5.2.1. GC-MS Protocol
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Extraction: Perform a liquid-liquid or solid-phase extraction on the sample. For an acid/base extraction, the sample is first acidified to extract basic impurities, then made basic to extract the acidic and neutral drug into an organic solvent.
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Derivatization (Optional but Recommended): To improve the chromatographic properties and thermal stability of the analyte, a derivatization step (e.g., silylation) can be performed.
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Injection: Inject the prepared sample into the GC-MS system.
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Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column) with a temperature gradient program to separate the analyte from other components.
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Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
5.2.2. LC-QTOF-MS Protocol
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Sample Preparation: Dilute the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium formate).
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Injection: Inject the diluted sample into the LC-MS system.
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Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an aqueous mobile phase (with an additive like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
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Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The QTOF analyzer provides high-resolution mass data, enabling accurate mass measurements for confident identification.
Conclusion
N-Desalkylquazepam is a recently identified designer benzodiazepine with a chemical structure and presumed pharmacological action consistent with other members of its class. While specific experimental data on this compound is currently scarce in publicly available literature, this guide provides a foundational understanding based on its chemical properties and the known characteristics of related benzodiazepines. Further research is necessary to fully elucidate its pharmacological, metabolic, and toxicological profile.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Quazepam and its Metabolites in Humans: Identification of Metabolic Enzymes and Evaluation of Drug Interaction In Vitro | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]
- 5. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
